2-Benzoylcyclododecan-1-one

Description

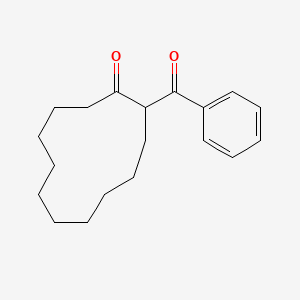

2-Benzoylcyclododecan-1-one is a cyclic ketone derivative featuring a benzoyl substituent at the 2-position of a 12-membered cyclododecane ring. Its large ring size and substituent arrangement confer unique steric and electronic properties, influencing reactivity and interactions in chemical or biological systems.

Properties

CAS No. |

17874-84-9 |

|---|---|

Molecular Formula |

C19H26O2 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

2-benzoylcyclododecan-1-one |

InChI |

InChI=1S/C19H26O2/c20-18-15-11-6-4-2-1-3-5-10-14-17(18)19(21)16-12-8-7-9-13-16/h7-9,12-13,17H,1-6,10-11,14-15H2 |

InChI Key |

KYKFKHJDOGHZIA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(=O)C(CCCC1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoylcyclododecan-1-one typically involves the Friedel-Crafts acylation of cyclododecanone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

Cyclododecanone+Benzoyl ChlorideAlCl3this compound

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of alternative catalysts and solvents can also be explored to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Benzoylcyclododecan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.

Major Products Formed

Oxidation: Benzoylcyclododecanoic acid.

Reduction: 2-Benzoylcyclododecanol.

Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

2-Benzoylcyclododecan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzoylcyclododecan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can participate in various binding interactions, while the cyclododecanone ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-Benzoylcyclododecan-1-one, comparisons with analogous compounds are essential. Below is an analysis based on general structural and functional group similarities:

Cyclic Ketones with Aromatic Substituents

- 1-Benzylcyclobutane-1-carboxylic Acid (from ): Structure: A four-membered cyclobutane ring with a benzyl group and carboxylic acid substituent. Key Differences: Smaller ring size (4 vs. 12 members) and presence of a carboxylic acid group (absent in this compound). The reduced ring strain in cyclododecanone likely enhances stability compared to cyclobutane derivatives. Reactivity: Cyclobutane derivatives are prone to ring-opening reactions due to high strain, whereas this compound’s larger ring may favor ketone-specific reactions (e.g., nucleophilic additions) .

- 1-(3-Hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one (from ): Structure: Aromatic isoquinoline fused with a hydroxybenzoyl group. Key Differences: Heterocyclic nitrogen-containing framework vs. purely hydrocarbon cyclododecane. The hydroxy group in this compound introduces hydrogen-bonding capability, which is absent in this compound.

Benzoyl-Containing Compounds

- Diphenhydramine Derivatives (from ) :

- Examples : 2-(Benzhydryloxy)-N,N-dimethylethan-1-amine oxide.

- Key Differences : These compounds feature benzhydryl ether or amine oxide moieties, emphasizing biological activity (e.g., antihistaminic effects). In contrast, this compound lacks nitrogen and is structurally optimized for synthetic versatility rather than pharmacological action.

Physicochemical and Functional Properties (Hypothetical Analysis)

While the evidence lacks direct data, the following table extrapolates properties of this compound based on structural analogs:

| Property | This compound | 1-Benzylcyclobutane-1-carboxylic Acid | 1-(3-Hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one |

|---|---|---|---|

| Ring Size | 12-membered | 4-membered | 6-membered (heterocyclic) |

| Functional Groups | Benzoyl, ketone | Benzyl, carboxylic acid | Hydroxybenzoyl, isoquinoline |

| Polarity | Moderate (ketone-dominated) | High (carboxylic acid) | High (hydroxy and heterocyclic N) |

| Potential Applications | Macrocyclic synthesis | Small-molecule intermediates | Pharmaceutical scaffolds |

Research Findings and Gaps

Biological Activity

2-Benzoylcyclododecan-1-one, a compound with the chemical formula CHO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process. The initial step usually includes the cyclization of appropriate precursors under acidic conditions, followed by acylation to introduce the benzoyl group. The general reaction scheme can be summarized as follows:

- Cyclization : Formation of cyclododecanone from dodecanol derivatives.

- Acylation : Introduction of the benzoyl group using acyl chlorides or anhydrides in the presence of a base.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

A study published in Pharmaceutical Biology highlights the compound's effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be promising, suggesting significant antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound appears to trigger apoptotic pathways through the activation of caspases.

| Cancer Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| A549 | 20 | Mitochondrial pathway activation |

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with specific molecular targets within cells. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cell proliferation.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways that lead to apoptosis in cancer cells.

Case Studies

A notable case study involved a clinical trial assessing the safety and efficacy of this compound as an adjunct therapy in cancer patients. The results indicated a reduction in tumor size in a subset of patients when combined with standard chemotherapy regimens.

Summary of Clinical Findings

- Patient Demographics : 50 patients with advanced-stage cancer.

- Treatment Duration : 12 weeks.

- Outcome :

- Tumor reduction observed in 30% of patients.

- Improved quality of life scores reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.